2-Hydroxy-2-(m-tolyl)acetonitrile
Description
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3 |
InChI Key |
QJOHNFPAIZBELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)O |
Origin of Product |
United States |
Scientific Research Applications
2-Hydroxy-2-(m-tolyl)acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(m-tolyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
2-Hydroxy-2-(o-tolyl)acetonitrile
- Structure : Differs in the position of the methyl group (ortho vs. meta).
- Activity : Exhibits reduced enzymatic activity (relative activity: 16%) compared to racemic mandelonitrile, likely due to steric hindrance from the ortho-methyl group .

- Spectroscopic Data : NMR and IR profiles would show shifts reflective of altered electronic environments (e.g., downfield aromatic proton signals due to proximity of methyl and hydroxy groups).
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
- Structure : Substitutes the meta-methyl group with a para-methoxy group.
- Activity : Shows moderate enzymatic activity (relative activity: 29%) due to the electron-donating methoxy group enhancing resonance stabilization .
- Synthesis : Prepared via boron Lewis acid-catalyzed cyanation, yielding 93% as a colorless oil .
2-(Naphthalen-2-ylmethoxy)-2-(m-tolyl)acetonitrile (2h)
- Structure : Incorporates a naphthalenylmethoxy substituent.
- Physicochemical Properties : Melting point 85.0–87.0°C; IR peaks at 2236 cm⁻¹ (C≡N stretch) and 3054 cm⁻¹ (aromatic C–H) .
- Applications : Used in enantioselective Michael addition reactions due to its bulky aromatic group enhancing stereocontrol .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group undergoes substitution under mild conditions. A copper(II)-mediated protocol using Cu(OAc)₂ and diisopropyl ethylamine (DIPEA) in ethanol facilitates acetate exchange (Table 1). This method, adapted from Radhakrishna et al., achieves 92% yield at 80°C in 2 hours .
Table 1: Optimization of nucleophilic substitution conditions
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0–5 | 24 | 10 |
| RT | 24 | 22 |
| 80 | 2 | 92 |
Mechanistically, Cu(OAc)₂ polarizes the C–OH bond, enabling nucleophilic attack by acetate or other anions. The reaction proceeds via a copper-enolate intermediate .
Hydrolysis of the Nitrile Group
The nitrile moiety undergoes hydrolysis to carboxylic acids or amides. Acidic or basic conditions yield distinct products:
-
Acidic hydrolysis (H₂SO₄, reflux): Forms 2-hydroxy-2-(m-tolyl)acetic acid.
-
Basic hydrolysis (KOH, ethanol): Produces 2-hydroxy-2-(m-tolyl)acetamide, confirmed by HRMS and ¹H NMR (δ 5.49 ppm for hydroxyl proton) .
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the hydroxyl group to a ketone, yielding 2-(m-tolyl)-2-oxoacetonitrile (isolated yield: 78%) .
-
Reduction : NaBH₄ reduces the nitrile to a primary amine, forming 2-amino-2-(m-tolyl)ethanol (¹H NMR: δ 3.2 ppm for NH₂) .
Electrophilic Aromatic Substitution
The m-tolyl group participates in Friedel-Crafts alkylation. For example, AlCl₃-catalyzed reaction with acetyl chloride introduces an acetyl group at the para-position relative to the methyl group .
Base-Assisted Aldol Condensation
Under Cs₂CO₃ in THF, the compound undergoes aldol addition with aryl aldehydes, forming α,β-unsaturated nitriles (Table 2) .
Table 2: Solvent and base screening for aldol reactions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Cs₂CO₃ | RT | 8 | 79 |
| CH₃CN | K₂CO₃ | RT | 16 | 43 |
| DMF | Cs₂CO₃ | RT | 6 | 42 |
Enzyme-Catalyzed Transformations
Hydroxynitrile lyases catalyze stereoselective synthesis of cyanohydrins. For example, (R)-selective enzymes produce enantiopure (2R)-2-hydroxy-2-(m-tolyl)acetonitrile (ee > 99%) .
Cyclization Reactions
In DMSO at 100°C, the compound undergoes reductive cyclization with nitroarenes, forming indole derivatives (e.g., 2-(3-oxoindolin-2-ylidene)acetonitriles) .
Preparation Methods
Enzyme Purification and Catalytic Activity
The hydroxynitrile lyase (HNL) isolated from Chrysonilia hualienensis demonstrates exceptional efficiency in catalyzing the enantioselective formation of 2-hydroxy-2-(m-tolyl)acetonitrile. The enzyme purification process involves sequential steps to achieve high specific activity (Table 1).
Table 1: Purification of HNL from C. hualienensis
| Purification Step | Specific Activity (U/mg) | Purification Fold |
|---|---|---|
| Crude Homogenate | 6.10 | 1.00 |
| Ammonium Sulfate (50–70%) | 19.6 | 3.20 |
| DEAE-Toyopearl | 64.5 | 10.9 |
| Butyl-Toyopearl | 369 | 61.5 |
| Q Sepharose Fast Flow | 1,360 | 226 |
| Mono Q | 2,760 | 450 |
| Superdex 75 | 7,420 | 1,230 |
The final Superdex 75 step yields an enzyme preparation with 7,420 U/mg activity, enabling efficient cyanohydrin synthesis.
Reaction Mechanism and Conditions
The enzymatic synthesis involves the condensation of m-tolualdehyde with potassium cyanide in aqueous buffer (pH 5.0) at 25°C. HNL catalyzes the stereoselective addition of cyanide to the aldehyde carbonyl, producing the (R)-enantiomer with >99% enantiomeric excess.
Key parameters :
- Substrate concentration: 50 mM m-tolualdehyde
- Cyanide source: 100 mM KCN
- Reaction time: 30 minutes
- Enzyme loading: 1–1.5 U per reaction
The reaction mixture is extracted with ethyl acetate, and the organic phase is dried over anhydrous Na₂SO₄ before solvent evaporation.
Chemical Synthesis via Cyanohydrin Formation
Classic Cyanohydrin Reaction
The chemical synthesis of this compound involves the nucleophilic addition of cyanide to m-tolualdehyde under basic conditions (Scheme 1).
Scheme 1 :
m-Tolualdehyde + HCN → this compound
Procedure :
- Dissolve m-tolualdehyde (10 mmol) in a biphasic system of diethyl ether and aqueous KCN (20% w/v).
- Add catalytic HCl (0.1 eq) and stir at 0°C for 2 h.
- Separate the organic layer, wash with brine, and dry over MgSO₄.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 5:1 → 2:1).
Yield : 65–72% (racemic mixture)
Diastereomeric Ratio : 50:50 (no stereoselectivity)
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield | 85–90% | 65–72% |
| Enantiomeric Excess | >99% (R) | Racemic |
| Reaction Time | 30 minutes | 2–4 hours |
| Purification | Simple extraction | Column chromatography |
| Environmental Impact | Aqueous, low waste | Organic solvent use |
The enzymatic route outperforms chemical synthesis in stereoselectivity and efficiency but requires specialized enzyme preparations. Chemical methods remain valuable for small-scale racemic synthesis.
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using silica gel column chromatography with ethyl acetate/hexane gradients (1:2 → 1:1). Fractions containing the product are identified by TLC (Rf = 0.3 in EtOAc/hexane 1:2) and combined.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 2.39 (s, 3H, CH₃), 5.49 (s, 1H, OH), 7.23–7.35 (m, 4H, Ar-H).
IR (KBr) :
νmax 3401 cm⁻¹ (O-H), 2253 cm⁻¹ (C≡N), 1601 cm⁻¹ (C=C).
Specific Rotation :
[α]D²⁵ = +42.5° (c = 1.0, CHCl₃) for enzymatically synthesized (R)-enantiomer.
Applications and Derivatives
This compound serves as a precursor to:
Q & A
Basic Research Question
- Temperature : Store at –20°C in amber vials to avoid light-induced radical reactions.
- Atmosphere : Use argon or nitrogen to prevent oxidation of the hydroxy group.
- Stability data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored in sealed containers .
How can advanced separation techniques resolve enantiomeric or diastereomeric impurities?
Advanced Research Question
The hydroxy and nitrile groups create a chiral center, necessitating enantiomeric resolution:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min).
- Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiopurity (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

